N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]acetamide
Description
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]acetamide is a synthetic acetamide derivative featuring a furan ring and a 4-phenylpiperazine moiety. The furan group provides electron-rich aromaticity, while the phenylpiperazine subunit is known for its role in modulating receptor interactions, particularly in central nervous system (CNS) and metabolic targets .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-15(22)19-14-17(18-8-5-13-23-18)21-11-9-20(10-12-21)16-6-3-2-4-7-16/h2-8,13,17H,9-12,14H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBIEIIZFNCNIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]acetamide typically involves multiple steps. One common method starts with the preparation of the furan-2-yl ethylamine, which is then reacted with 4-phenylpiperazine under controlled conditions to form the intermediate product. This intermediate is subsequently acetylated to yield the final compound. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the acetamide group to an amine.
Substitution: The phenylpiperazine moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the acetamide group can produce ethylamine derivatives .
Scientific Research Applications
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The furan ring and acetamide group may also contribute to its biological effects by interacting with enzymes and other proteins involved in cellular pathways .
Comparison with Similar Compounds
Structural Similarities :
- Shares the 4-phenylpiperazine and acetamide backbone with the target compound.
Functional Differences :
- The benzoxazole moiety may enhance CNS permeability due to increased lipophilicity compared to the ethyl group in the target compound.
N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives (3a, 3b, 3c)
Key Features :
- Methoxyphenyl and substituted aromatic groups (e.g., naphthalene, nitrophenyl) instead of furan and phenylpiperazine.
- Demonstrated α-glucosidase inhibitory activity (IC50 values: 69–87 µM) and antidiabetic effects in rodent models .
| Compound | Substituent | IC50 (µM) | Blood Glucose Reduction (Sucrose Model) |
|---|---|---|---|
| 3a | 1-Naphthyl | 69 | 25.1% |
| 3b | 2-Nitrophenyl | 87 | 19.8% |
| 3c | Phenoxy | 74 | 24.6% |
Comparison :
- The target compound’s furan-piperazine combination may lack the direct antidiabetic efficacy observed in these derivatives but could offer unique receptor selectivity (e.g., serotonin or dopamine receptors) due to the phenylpiperazine group .
N-(2-Ethoxyphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
Structural Highlights :
- Contains a furan-2-carbonyl group on piperazine, contrasting with the target compound’s unmodified phenylpiperazine.
- Ethoxyphenyl acetamide subunit may enhance metabolic stability compared to the ethyl-furan linkage.
Functional Implications :
2-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Key Differences :
- Incorporates a triazole-sulfanyl linker and sulfamoylphenyl group , diverging significantly from the target compound’s piperazine-ethyl backbone.
Comparison :
- The target compound’s simpler structure (lacking sulfonamide or triazole groups) may reduce off-target effects but also limit broad-spectrum enzyme inhibition.
Pharmacological and Structural Trends
Piperazine Modifications :
- 4-Phenylpiperazine (target compound) is associated with CNS receptor modulation (e.g., dopamine D2, serotonin 5-HT1A) .
- 4-Tosylpiperazine () or 4-fluorophenylpiperazine () derivatives often exhibit enhanced metabolic stability but reduced blood-brain barrier penetration compared to unsubstituted analogs.
Furan vs. Other Aromatic Groups :
- Furan’s electron-rich nature may improve binding to receptors requiring aromatic stacking (e.g., GPCRs) but could increase susceptibility to oxidative metabolism compared to methoxy or halogenated phenyl groups .
Biological Activity
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C23H30N4O3
Molecular Weight: 410.5 g/mol
CAS Number: 877631-29-3
The compound consists of a furan ring, a phenylpiperazine moiety, and an acetamide functional group, which contribute to its diverse biological properties. The presence of these functional groups allows for interactions with various molecular targets.
Biological Activity Overview
The biological activity of this compound is primarily characterized by its potential as an antagonist at specific receptors and its influence on various biochemical pathways.
-
Adenosine Receptors:
- Acts as an antagonist or inverse agonist at A2A adenosine receptors, which are implicated in neurodegenerative diseases and various physiological processes.
-
α1 Adrenergic Receptors:
- Exhibits antagonistic activity at α1 receptors, potentially influencing cardiovascular functions and neurotransmission.
-
Acetylcholinesterase Inhibition:
- Similar compounds have shown acetylcholinesterase inhibitory activity, relevant for conditions like Alzheimer’s disease.
Case Studies and Experimental Data
Research into the biological activities of related compounds provides insights into the potential effects of this compound:
| Study | Compound | Cell Line | IC50 Value (µM) | Biological Activity |
|---|---|---|---|---|
| Bouabdallah et al. (2022) | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Cytotoxic |
| Wei et al. (2022) | Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 26 | Antitumor |
| Xia et al. (2022) | 1-Arylmethyl-3-aryl-1H-pyrazole derivatives | A549 | 49.85 | Antitumor |
These studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess anticancer properties.
Synthesis Methods
The synthesis of this compound typically involves several steps:
-
Formation of the Furan Ring:
- Synthesized through cyclization reactions involving suitable precursors under acidic conditions.
-
Synthesis of the Piperazine Moiety:
- Achieved by reacting ethylenediamine with dihaloalkanes under basic conditions.
-
Coupling Reaction:
- The furan and piperazine rings are coupled through nucleophilic substitution reactions to form the final compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
